Dexanabinol - 112924-45-5

Dexanabinol

Catalog Number: EVT-267100
CAS Number: 112924-45-5
Molecular Formula: C25H38O3
Molecular Weight: 386.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexanabinol, also known as HU-211, dexanabinone, sinnabidol, PA 50211, and PRS 211007, is a synthetic cannabinoid derivative. It is a non-psychotropic enantiomer of the naturally occurring cannabinoid, tetrahydrocannabinol (THC). Unlike THC, Dexanabinol lacks affinity for cannabinoid receptors CB1 and CB2, therefore it does not exhibit typical cannabimimetic activity.

Dexanabinol has been extensively studied for its potential therapeutic applications in various neurological conditions, inflammatory diseases, and cancer.

Synthesis Analysis

The synthesis of Dexanabinol and its deuterated form involves a multi-step process. One method involves coupling deuterated 5-(1,1-dimethylheptyl)resorcinol with 4-hydroxymyrtenyl pivalate, followed by deprotection. Additionally, water-soluble trialkylammonium acetoxymethyl esters of Dexanabinol have been synthesized as potential prodrugs.

Molecular Structure Analysis

Dexanabinol belongs to the 6aS-trans enantiomeric series, distinguishing it from natural cannabinoids that belong to the 6aR-trans series. Theoretical studies using PM3 molecular approximation and ab initio Hartree–Fock (HF)/6-31G and B3LYP/6-31G levels have investigated its dimerization potential. These studies suggest that Dexanabinol forms dimers through intermolecular hydrogen bonding between the phenol group of one molecule and the allylic OH group of another.

Mechanism of Action

Dexanabinol exhibits its effects primarily through its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to a site distinct from those of glutamate, glycine, and polyamines, blocking NMDA-induced calcium influx in neurons. Additionally, Dexanabinol exhibits antioxidant properties by scavenging peroxy and hydroxyl radicals. Furthermore, it inhibits the production of tumor necrosis factor-alpha (TNFα) and nitric oxide (NO) by macrophages. Dexanabinol's ability to inhibit nuclear factor kappa B (NF-κB) activity has also been identified as a key mechanism, leading to the suppression of pro-inflammatory cytokine production.

Physical and Chemical Properties Analysis

Dexanabinol's low solubility in water is attributed to its dimerization through hydrogen bonding, which reduces its dipole moment and increases its hydrophobicity. Studies on water-soluble prodrugs, such as trialkylammonium acetoxymethyl esters, have aimed to improve its bioavailability and delivery.

Applications

Neuroprotection

  • Traumatic brain injury (TBI): It improves neurological outcomes, reduces intracranial pressure, and enhances neuronal survival.
  • Stroke: It reduces infarct volume and improves functional recovery.
  • Optic nerve injury: It promotes retinal ganglion cell survival and preserves visual function.
  • Neurodegenerative diseases: It has been investigated as a potential treatment for Alzheimer's disease.

Anti-inflammatory Effects

  • Inhibiting TNFα and NO production: It reduces the inflammatory response in models of sepsis and meningitis.
  • Suppressing NF-κB activity: It downregulates pro-inflammatory cytokine production.

Anticancer Activity

  • Brain cancer: It has been investigated in Phase I clinical trials for brain cancer.
  • Various cancer cell lines: It induces apoptosis and inhibits cell proliferation in vitro.

Glaucoma Treatment

Dexanabinol has shown efficacy in lowering intraocular pressure (IOP) in animal models of glaucoma, potentially through modulation of the adrenergic system and influencing fluid outflow from the eye.

Future Directions
  • Exploring combination therapies: Combining Dexanabinol with other neuroprotective agents or therapeutic hypothermia could enhance its efficacy in treating cardiac arrest and TBI.
  • Optimizing drug delivery: Developing novel formulations and delivery systems to overcome Dexanabinol's low water solubility and improve its bioavailability could enhance its therapeutic potential.
  • Investigating anticancer mechanisms: Further research is necessary to elucidate the precise mechanisms underlying the anticancer effects of Dexanabinol and to identify potential synergistic combinations with other anticancer agents.
  • Developing novel analogs: Synthesizing and evaluating novel analogs of Dexanabinol with improved pharmacological properties and enhanced therapeutic efficacy is an ongoing area of research.

Tetrahydrocannabinol (THC)

Compound Description: Δ9-Tetrahydrocannabinol (THC) is the primary psychoactive constituent of Cannabis sativa. It signals through G-protein-coupled cannabinoid receptors located in the brain regions associated with crucial neurological functions. THC primarily exerts inhibitory effects, suggesting its potential therapeutic use in central nervous system diseases where inhibiting neurotransmitter release would be beneficial. []

Anandamide

Compound Description: Anandamide is an endogenous cannabinoid ligand that, like THC, signals through G-protein-coupled cannabinoid receptors in the brain. []

Nabilone

Compound Description: Nabilone is a synthetic cannabinoid currently approved for use as an antiemetic agent to combat chemotherapy-induced emesis. []

Relevance: Like Dexanabinol, Nabilone is a synthetic cannabinoid. [] While both compounds have been investigated for various therapeutic applications, they differ in their approved uses and mechanisms of action.

Cannabidiol (CBD)

Compound Description: Cannabidiol (CBD) is a nonpsychoactive cannabinoid found in Cannabis sativa. []

Dizocilpine (MK-801)

Compound Description: Dizocilpine (MK-801) is a potent N-methyl-D-aspartate (NMDA) receptor antagonist. []

Memantine

Compound Description: Memantine is an uncompetitive NMDA receptor antagonist. []

Relevance: Memantine and Dexanabinol are similar in their mechanism of action as uncompetitive NMDA receptor antagonists and their favorable safety and tolerability profiles in humans. []

WIN 55,212-2

Compound Description: WIN 55,212-2 is a non-antioxidant cannabinoid CB1 receptor agonist. []

Relevance: Although structurally dissimilar to Dexanabinol, WIN 55,212-2 was employed in a study investigating the mechanisms of neuroprotection and inhibition of nuclear factor-kappa B (NF-κB) by cannabinoids. The study found that both WIN 55,212-2 and Dexanabinol exhibited similar effects on NF-κB and apoptosis. []

Cannabinol

Compound Description: Cannabinol is a cannabinoid that binds weakly to CB1 receptors and possesses antioxidant properties. []

Relevance: Cannabinol was used alongside Dexanabinol and WIN 55,212-2 to elucidate the mechanism of action of cannabinoids in neuroprotection and NF-κB inhibition. The study demonstrated that all three compounds, despite varying binding affinities for cannabinoid receptors, exerted similar effects on NF-κB and apoptosis, suggesting a mechanism independent of both antioxidant properties and CB1/CB2 receptor binding. []

Curcumin

Compound Description: Curcumin is a natural polyphenol with known antidepressant effects. [, ]

Relevance: Curcumin has been investigated in combination with Dexanabinol as a potential treatment for major depressive disorder. Studies have shown that co-administration of curcumin and Dexanabinol encapsulated in solid lipid nanoparticles exerts synergistic antidepressant effects. [, ]

6-Cyclohexene-1-methanol

Compound Description: 6-Cyclohexene-1-methanol is a simplified model compound structurally related to Dexanabinol. []

Relevance: 6-Cyclohexene-1-methanol was utilized in theoretical studies investigating the dimerization of Dexanabinol. [] It served as a simplified model to understand the hydrogen bonding interactions of the allylic alcohol group present in Dexanabinol.

Phenol

Compound Description: Phenol is a simple aromatic compound. []

Relevance: Phenol was used as a model compound in theoretical studies to investigate the dimerization of Dexanabinol. [] It provided a simplified structure to study the hydrogen bonding interactions of the phenolic hydroxyl group present in Dexanabinol.

Properties

CAS Number

112924-45-5

Product Name

Dexanabinol

IUPAC Name

(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

InChI

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1

InChI Key

SSQJFGMEZBFMNV-PMACEKPBSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

Solubility

Soluble in DMSO

Synonyms

1,1-dimethylheptyl-11-hydroxytetrahydrocannabinol
1,1-dimethylheptyl-7-hydroxy-delta(6)-tetrahydrocannabinol
11-hydroxy-delta(8) -tetrahydrocannabinol-dimethylheptyl
11-hydroxy-delta-8-DMH-THC
11-hydroxymethyl-delta(8)-tetrahydrocannabinol-dimethylheptyl
11-OH-delta(8)-THC-DMH
5'(1,1-dimethylheptyl)-7-hydroxyhexahydrocannabinol
6H-Dibenzo(b,d)pyran-9-methanol, 3-(1,1-dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-, (6aS-trans)-
7-hydroxy-delta-6-tetrahydrocannabinoldimethylheptyl
dexanabinol
HU 210
HU 211
HU 211, (6aR-trans)-isomer
HU-210
HU-211
HU210

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.